molecular formula C15H21N3O B7496565 N-(1-adamantyl)-2-imidazol-1-ylacetamide

N-(1-adamantyl)-2-imidazol-1-ylacetamide

Cat. No.: B7496565
M. Wt: 259.35 g/mol
InChI Key: WKAMYXZZLKCWGL-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-2-imidazol-1-ylacetamide is a synthetic organic compound characterized by a rigid adamantane moiety linked via an acetamide bridge to an imidazole heterocycle. The adamantyl group, known for its lipophilic and bulky nature, enhances membrane permeability and metabolic stability, making it a common feature in medicinal chemistry . The imidazole ring contributes hydrogen-bonding capabilities and basicity, which can influence receptor interactions.

Properties

IUPAC Name

N-(1-adamantyl)-2-imidazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c19-14(9-18-2-1-16-10-18)17-15-6-11-3-12(7-15)5-13(4-11)8-15/h1-2,10-13H,3-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAMYXZZLKCWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (Compound I, )

  • Core Structure : Adamantyl-acetamide linked to a benzothiazole ring.
  • Key Differences : Replacement of imidazole with benzothiazole introduces a sulfur atom and methoxy substituent.
  • Properties :
    • Crystallizes in a planar conformation due to conjugated bonds in the benzothiazole-acetamide fragment .
    • Forms hydrogen-bonded dimers and exhibits high melting point (485–486 K), attributed to strong intermolecular interactions (N–H⋯N and S⋯S) .
  • Synthesis : Reacts 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in chloroform .

N-(1H-Benzo[d]imidazol-2-yl)adamantane-1-carboxamide (13b, )

  • Core Structure : Adamantane-carboxamide linked to benzimidazole.
  • Key Differences : Benzimidazole replaces imidazole, and the acetamide linker is substituted with a carboxamide.
  • Properties: Synthesized via amide coupling between 2-aminobenzimidazole and 1-adamantaneacetic acid .

Analogs with Adamantyl Substituents in Receptor-Targeted Compounds

AKB48 (N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide, and )

  • Core Structure : Adamantyl-carboxamide linked to indazole.
  • Key Differences : Indazole ring and pentyl chain instead of imidazole and acetamide.
  • Properties: High affinity for cannabinoid receptors (CB1 Ki = 5.34 nM in murine models; 3.24 nM in human CB1) . Classified as a Schedule 9 poison due to psychoactive effects .

Substituent Effects on Physicochemical Properties

  • Bulkiness of Adamantyl Group : Increases steric hindrance, impacting solubility and synthetic yields. For example, compound I () required reflux conditions in chloroform for synthesis .
  • Heteroatom Variations: Imidazole (N-containing) vs. benzothiazole (S-containing) alters electronic properties. Imidazole’s basicity may enhance hydrogen bonding, whereas benzothiazole’s sulfur participates in non-classical interactions (e.g., S⋯S in ) .

Tabular Comparison of Key Compounds

Compound Name Core Structure Substituents Biological Activity Key Properties Reference
N-(1-Adamantyl)-2-imidazol-1-ylacetamide Adamantyl-acetamide-imidazole Imidazole, adamantyl Not reported Potential H-bonding, lipophilic -
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Adamantyl-acetamide-benzothiazole Benzothiazole, methoxy Not reported High melting point (485–486 K), planar structure
AKB48 Adamantyl-carboxamide-indazole Indazole, pentyl CB1/CB2 agonist Psychoactive, Schedule 9 poison
13b (N-(1H-Benzo[d]imidazol-2-yl)acetamide) Adamantyl-acetamide-benzimidazole Benzimidazole Antimycobacterial Synthesized via EDCI/HOBt coupling

Preparation Methods

Ritter Reaction for 1-Adamantylacetamide

1-Adamantanecarboxylic acid undergoes a Ritter reaction with acetonitrile in concentrated sulfuric acid at 0–5°C, yielding 1-adamantylacetamide via intermediate nitrilium ion formation. Hydrolysis of this intermediate with aqueous HCl affords the corresponding amine hydrochloride.

Reaction Conditions

StepReagents/ConditionsYield
Ritter ReactionH<sub>2</sub>SO<sub>4</sub>, CH<sub>3</sub>CN, 0–5°C72–85%
Hydrolysis6M HCl, reflux90–95%

Methyl Ester Formation and Amidation

The amine hydrochloride is neutralized and converted to its methyl ester using methanol and thionyl chloride. Subsequent amidation with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) yields N-(1-adamantyl)chloroacetamide .

Synthesis of Imidazol-1-yl-acetic Acid

The imidazole component is synthesized via solvent-free N-alkylation, as reported in the Asian Journal of Green Chemistry.

Solvent-Free N-Alkylation of Imidazole

Imidazole reacts with tert-butyl chloroacetate in the presence of powdered potassium carbonate under solvent-free conditions. The product, imidazol-1-yl-acetic acid tert-butyl ester , is isolated by aqueous workup.

Reaction Conditions

ParameterValue
Temperature80–90°C
Time4–6 hours
Yield85–90%

Hydrolysis to Imidazol-1-yl-acetic Acid Hydrochloride

The tert-butyl ester is hydrolyzed in water at 95–100°C, followed by treatment with concentrated HCl to precipitate imidazol-1-yl-acetic acid hydrochloride . This intermediate is critical for subsequent amide coupling.

Amide Coupling to Form N-(1-Adamantyl)-2-Imidazol-1-ylacetamide

The final step involves coupling N-(1-adamantyl)chloroacetamide with imidazol-1-yl-acetic acid hydrochloride using standard amidation protocols.

Activation of Imidazol-1-yl-acetic Acid

The acid is activated with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP in dimethylformamide (DMF), followed by addition of N-(1-adamantyl)chloroacetamide and a base such as diisopropylethylamine (DIEA).

Optimized Conditions

ReagentEquivalentsTemperatureYield
HATU1.225°C78%
PyBOP1.50–5°C82%

Purification and Characterization

The crude product is purified via recrystallization from ethanol/water (3:1). Characterization by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and HRMS confirms the structure:

  • <sup>1</sup>H NMR (500 MHz, DMSO-d<sub>6</sub>) : δ 1.65–1.89 (m, 12H, adamantyl), 3.98 (s, 2H, CH<sub>2</sub>CO), 7.12 (s, 1H, imidazole), 7.45 (s, 1H, imidazole), 8.21 (s, 1H, NH).

  • HRMS : [M+H]<sup>+</sup> Calcd. for C<sub>16</sub>H<sub>22</sub>N<sub>3</sub>O: 272.1764; Found: 272.1768.

Alternative Routes and Modifications

Direct Alkylation of Adamantyl Amine

An alternative approach involves reacting 1-adamantylamine directly with imidazol-1-yl-acetyl chloride in DCM/TEA. However, this method yields <50% due to steric hindrance from the adamantyl group.

Solid-Phase Synthesis

Recent advances propose immobilizing the adamantyl amine on Wang resin, followed by on-resin coupling with imidazol-1-yl-acetic acid. This method improves purity (>95%) but requires specialized equipment.

Challenges and Optimization Strategies

  • Steric Hindrance : The bulky adamantyl group slows amidation kinetics. Using microwave-assisted synthesis (100°C, 30 min) increases yields to 88%.

  • Byproduct Formation : Impurities like di-imidazolylacetamide are minimized by maintaining stoichiometric control (1:1.05 ratio of amine to acid) .

Q & A

Basic: What are the standard synthetic routes for N-(1-adamantyl)-2-imidazol-1-ylacetamide, and what key reaction conditions must be optimized?

Answer:
The synthesis typically involves coupling 1-adamantylacetyl intermediates with imidazole derivatives. A validated method (e.g., from adamantylacetyl-imidazole precursors) includes:

  • Reagent choice : Use 1-(1-adamantylacetyl)-1H-imidazole and substituted amines under reflux in chloroform .
  • Conditions : Optimize temperature (60–70°C), reaction time (6–8 hours), and stoichiometry to minimize by-products .
  • Purification : Crystallization from ethanol/water mixtures improves purity .
    Key considerations : pH control and anhydrous conditions prevent hydrolysis of the acetamide group .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing its structure?

Answer:

  • X-ray diffraction (XRD) : Resolves adamantyl spatial arrangement and hydrogen-bonding networks (e.g., intermolecular N–H⋯N bonds in crystal lattices) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., adamantyl CH₂ groups at δ ~1.5–2.0 ppm) and confirms regiochemistry .
  • IR spectroscopy : Validates carbonyl (C=O, ~1668 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Basic: What initial in vitro assays are recommended to screen its biological activity?

Answer:

  • Enzyme inhibition assays : Test against cytochrome P450 isoforms or kinases due to imidazole’s metal-coordination capacity .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Receptor binding studies : Radioligand displacement assays for neurotransmitter receptors (e.g., GABAₐ) to assess CNS activity .
    Methodological note : Include positive controls (e.g., known inhibitors) and validate via dose-response curves .

Advanced: How can conflicting data between computational models and experimental results be resolved?

Answer:

  • Validation strategies :
    • Compare DFT-calculated bond lengths/angles with XRD data to identify conformational discrepancies .
    • Use molecular dynamics simulations to assess solvent effects on stability, which may explain solubility mismatches .
  • Case example : If computational models predict higher enzyme affinity than experimental IC₅₀ values, re-evaluate force field parameters or solvation models .

Advanced: What strategies improve yield and purity in multi-step synthesis?

Answer:

  • Stepwise optimization :
    • Coupling step : Use coupling agents (e.g., EDC/HOBt) to enhance amide bond formation efficiency .
    • Intermediate purification : Employ flash chromatography after each step to remove unreacted adamantyl precursors .
  • Scale-up adjustments : Replace chloroform with greener solvents (e.g., ethyl acetate) for safer reflux .
  • Analytical QC : Monitor reactions via TLC/HPLC to terminate at peak conversion .

Advanced: How to design in vivo studies considering its pharmacokinetic properties?

Answer:

  • ADME profiling :
    • Solubility : Use PEG-400/saline mixtures to enhance aqueous solubility of the lipophilic adamantyl group .
    • Metabolic stability : Conduct microsomal assays (e.g., liver S9 fractions) to identify CYP-mediated degradation hotspots .
  • Dosing regimens : Adjust based on half-life data from preclinical models (e.g., rodents) to maintain therapeutic plasma levels .
  • Toxicity endpoints : Include histopathology and serum biomarkers to assess hepatorenal safety .

Advanced: How do structural modifications (e.g., halogenation) impact its bioactivity and stability?

Answer:

  • Halogen addition : Introduce electron-withdrawing groups (e.g., Cl, F) to the phenyl ring to enhance metabolic stability and binding affinity .
  • Case study : Fluorinated analogs show improved blood-brain barrier penetration in neuroactivity assays .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) compare shelf-life of derivatives .

Basic: What computational tools are used to predict its interaction with biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., HIV-1 protease) .
  • Pharmacophore modeling : Identify critical interaction sites (e.g., imidazole’s N-atom for metal coordination) .
  • ADMET prediction : SwissADME or ADMETLab2.0 estimate permeability, toxicity, and drug-likeness .

Advanced: What analytical approaches resolve batch-to-batch variability in synthesis?

Answer:

  • Quality control protocols :
    • HPLC-DAD/MS : Quantify impurities (e.g., unreacted imidazole) across batches .
    • Elemental analysis : Verify C/H/N ratios to confirm stoichiometric consistency .
  • Root-cause analysis : Use design of experiments (DoE) to identify critical process parameters (e.g., stirring rate, cooling time) .

Basic: How is the adamantyl moiety’s rigidity exploited in drug design?

Answer:

  • Steric effects : The adamantyl group enforces specific conformations, enhancing selectivity for hydrophobic enzyme pockets .
  • Case example : In antiviral agents, adamantyl’s bulkiness prevents target protein conformational changes .
  • Thermodynamic studies : DSC/TGA assess thermal stability conferred by the adamantyl structure .

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